Orantinib

Descripción general

Descripción

Orantinib is a small molecule drug developed by Pfizer . It is a PDGFR-β inhibitor, FGFR1 antagonist, and VEGFR2 antagonist . It has been used in trials studying the treatment of various cancers, including lung cancer, breast cancer, kidney cancer, gastric cancer, and prostate cancer .

Molecular Structure Analysis

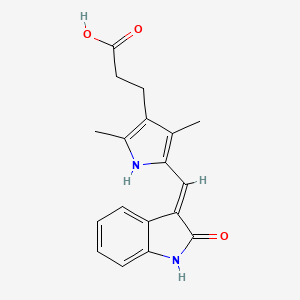

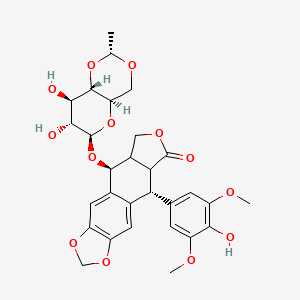

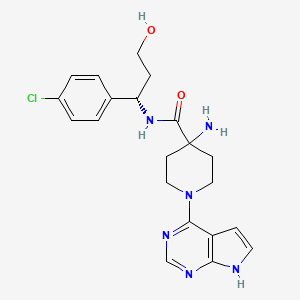

Orantinib has a molecular formula of C18H18N2O3 . It belongs to the class of organic compounds known as indolines, which are compounds containing an indole moiety, consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Aplicaciones Científicas De Investigación

Treatment of Hepatocellular Carcinoma (HCC)

Orantinib has been used in combination with Transcatheter Arterial Chemoembolization (TACE) for the treatment of HCC . Although the overall survival rate did not significantly improve, the Time to Progression (TTP) was significantly improved in the Orantinib arm .

Treatment of Metastatic Colorectal Cancer

Orantinib has been tested in a phase II open-label randomized multicenter trial in combination with S-1 and oxaliplatin for patients with metastatic colorectal cancer . The combination of Orantinib with SOX (S-1 and Oxaliplatin) showed a favorable safety profile .

Inhibition of Angiogenesis

Orantinib is a multi-kinase inhibitor that suppresses angiogenesis in tumor tissues . It inhibits VEGF, platelet-derived growth factor, and fibroblast growth factor receptors .

Induction of Apoptosis in Tumor Vasculature

In addition to inhibiting angiogenesis, Orantinib induces apoptosis of tumor vasculature and causes regression of established tumors . This has been observed in a tumor model of HT29 human colon carcinoma .

Inhibition of Kinases

Orantinib is a novel inhibitor of several receptors including Flk-1, FGF receptor 1, and PDGF receptor β kinases . Biochemical kinetic studies have revealed that Orantinib has competitive inhibitory properties with respect to ATP .

Treatment of Unresectable Hepatocellular Carcinoma

Orantinib has been evaluated in a randomized, double-blind, placebo-controlled, phase 3 study in combination with conventional Transcatheter Arterial Chemoembolization (cTACE) in patients with unresectable hepatocellular carcinoma . Although the study did not show an improvement in overall survival with Orantinib compared with placebo, it did reveal that the main adverse events in the Orantinib group were oedema, ascites, and elevation of aspartate and alanine aminotransferases .

Mecanismo De Acción

Target of Action

Orantinib primarily targets three types of receptors: Fibroblast Growth Factor Receptors (FGFRs) , Platelet-Derived Growth Factor Receptor (PDGFR) , and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These receptors play crucial roles in cell proliferation and angiogenesis, processes that are often dysregulated in cancer.

Mode of Action

As a multi-kinase inhibitor, Orantinib binds to and inhibits the autophosphorylation of its targets (FGFRs, PDGFR, and VEGFR2) . This inhibition disrupts the signaling pathways that these receptors are involved in, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The biochemical pathways affected by Orantinib are those regulated by its targets. FGFRs, PDGFR, and VEGFR2 are involved in several signaling pathways that control cell growth, survival, and differentiation. By inhibiting these receptors, Orantinib can disrupt these pathways and their downstream effects .

Pharmacokinetics

It is known that orantinib is orally bioavailable , which means it can be absorbed into the bloodstream when taken by mouth.

Result of Action

The molecular and cellular effects of Orantinib’s action primarily involve the inhibition of cell proliferation and angiogenesis . This can lead to a decrease in tumor growth and potentially to tumor shrinkage. The specific effects can vary depending on the type of cancer and the individual patient’s characteristics .

Action Environment

The action, efficacy, and stability of Orantinib can be influenced by various environmental factors. For example, the presence of other medications, the patient’s overall health status, and specific genetic factors can all impact how Orantinib works in the body

Safety and Hazards

Propiedades

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017164 | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orantinib | |

CAS RN |

210644-62-5, 252916-29-3 | |

| Record name | SU6668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)